Product packaging for rac-Mono-(4-methyloctanyl)-phthalate-D4(Cat. No.:)

rac-Mono-(4-methyloctanyl)-phthalate-D4

Cat. No.: B13437471
M. Wt: 296.39 g/mol
InChI Key: XEYQNGJVRAQJAW-SOBLDAANSA-N
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Description

Contextualization of Phthalate (B1215562) Metabolites in Environmental and Biological Sciences

Phthalates, a class of chemicals widely used as plasticizers to enhance the flexibility of polymers, are pervasive in the environment and have become a subject of extensive research due to their potential as endocrine disruptors. nih.govnih.gov When these parent phthalate diesters enter the human body, they are not static; they undergo metabolic processes, primarily hydrolysis by esterase and lipase (B570770) enzymes, to form monoester metabolites. researchgate.net These monoesters can be further metabolized through oxidation and subsequently excreted, primarily in urine. researchgate.netd-nb.info

The study of these metabolites, rather than the parent compounds, is crucial for several reasons. Firstly, metabolite concentrations in biological matrices like urine provide a more accurate and integrated measure of human exposure from various sources, including ingestion, inhalation, and dermal contact. cbs8.com Secondly, the monoester metabolites are often considered the biologically active agents, making their quantification essential for toxicological studies. nih.gov High-molecular-weight phthalates, such as Di-isononyl phthalate (DINP), are of particular interest. Research has shown that after exposure to DINP, the primary monoester, mono-iso-nonylphthalate (MINP), is a minor urinary metabolite. nih.govsemanticscholar.org Instead, the secondary, oxidized metabolites are found in much higher concentrations, making them more sensitive and reliable biomarkers for assessing DINP exposure. nih.govnih.gov

Analytical Significance of Deuterated Phthalate Monoesters in Tracing Chemical Biotransformations

The accurate measurement of phthalate metabolites in complex biological samples presents significant analytical challenges. The concentrations of these compounds can be very low, and the sample matrix can interfere with detection. To overcome these hurdles, analytical methods such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) are employed. nih.govnih.gov A cornerstone of achieving high accuracy and precision with these methods is the use of isotope dilution, which involves adding a known amount of a stable isotope-labeled version of the analyte to the sample at the beginning of the analytical process. nih.gov

Deuterated phthalate monoesters, such as rac-Mono-(4-methyloctanyl)-phthalate-D4, serve as ideal internal standards. The deuterium (B1214612) atoms (D) replace hydrogen atoms (H) in the molecule, increasing its mass without significantly altering its chemical properties. During sample preparation and analysis, any loss of the target analyte will be mirrored by a proportional loss of the deuterated internal standard. By measuring the ratio of the native analyte to its deuterated counterpart, analysts can correct for these variations, leading to highly reliable quantification. This technique is indispensable for tracing the biotransformation pathways of parent phthalates and accurately determining the levels of their various metabolites in human biomonitoring studies. nih.gov

Fundamental Role of this compound as a Research Standard and Tracer in Advanced Studies

The compound this compound is a deuterated form of a primary monoester metabolite of Di-isononyl phthalate (DINP). nih.gov DINP is not a single compound but a complex mixture of isomers, with 4-methyloctanol-1 being a significant component of the alcohol side chains used in its production. nih.gov Consequently, mono-(4-methyloctanyl)-phthalate is a key primary metabolite. While biomonitoring studies now focus on the more abundant oxidized metabolites of DINP for exposure assessment, the deuterated primary monoester plays a fundamental role as an analytical standard. nih.govnih.gov

In a pivotal study on human metabolism of DINP, researchers used deuterium-labeled DINP to distinguish the administered dose from background exposure. nih.gov To quantify the resulting metabolites, they synthesized specific oxidized isomer standards, including mono-(4-methyl-7-hydroxy-octyl)phthalate (7OH-MMeOP), mono-(4-methyl-7-oxo-octyl)phthalate (7oxo-MMeOP), and mono-(4-methyl-7-carboxy-heptyl)phthalate (7carboxy-MMeHP). nih.gov The development and use of such standards are predicated on a thorough understanding of the parent compound's structure and its metabolic fate.

The use of this compound as an internal standard in such studies allows for the precise quantification of its non-labeled counterpart and other related metabolites. This is crucial for establishing the urinary excretion fractions of different DINP metabolites, which is essential for calculating the daily intake of the parent phthalate. nih.gov

Below is a data table summarizing the key DINP metabolites and their significance in human biomonitoring.

Metabolite NameAbbreviationTypeSignificance in Biomonitoring
mono-(4-methyloctanyl)-phthalate-Primary MonoesterA direct metabolite of a major DINP isomer. Its deuterated form (D4) is a crucial internal standard.
mono-iso-nonylphthalateMINPPrimary MonoesterGenerally found in low concentrations, making it a less sensitive biomarker of exposure compared to oxidized metabolites. nih.gov
mono-(4-methyl-7-hydroxy-octyl)phthalate7OH-MMeOPSecondary OxidizedA major hydroxylated metabolite used as a sensitive biomarker for DINP exposure. nih.gov
mono-(4-methyl-7-oxo-octyl)phthalate7oxo-MMeOPSecondary OxidizedA major oxidized metabolite that serves as a reliable indicator of DINP intake. nih.gov
mono-(4-methyl-7-carboxy-heptyl)phthalate7carboxy-MMeHPSecondary OxidizedA key carboxylated metabolite, also a sensitive biomarker for DINP exposure assessment. nih.gov

The following table presents findings from a human metabolism study of a single oral dose of deuterium-labeled DINP, highlighting the distribution of excreted metabolites. nih.gov

MetabolitePercentage of Applied Dose Recovered in Urine (48h)
Hydroxylated isomers (OH-MINP)20.2%
Carboxylated isomers (carboxy-MINP)10.7%
Oxo isomers (oxo-MINP)10.6%
Primary monoester (MINP)2.2%
Total Recovered 43.6%

These findings underscore the importance of studying the oxidized metabolites for a comprehensive understanding of DINP exposure and affirm the foundational role of compounds like this compound in enabling such precise and detailed research. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24O4 B13437471 rac-Mono-(4-methyloctanyl)-phthalate-D4

Properties

Molecular Formula

C17H24O4

Molecular Weight

296.39 g/mol

IUPAC Name

2,3,4,5-tetradeuterio-6-(4-methyloctoxycarbonyl)benzoic acid

InChI

InChI=1S/C17H24O4/c1-3-4-8-13(2)9-7-12-21-17(20)15-11-6-5-10-14(15)16(18)19/h5-6,10-11,13H,3-4,7-9,12H2,1-2H3,(H,18,19)/i5D,6D,10D,11D

InChI Key

XEYQNGJVRAQJAW-SOBLDAANSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC(C)CCCC)[2H])[2H]

Canonical SMILES

CCCCC(C)CCCOC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Rac Mono 4 Methyloctanyl Phthalate D4

Approaches for the Preparation of Deuterated Phthalic Acid Monoesters

The preparation of deuterated phthalic acid monoesters, such as rac-Mono-(4-methyloctanyl)-phthalate-D4, can be approached through two primary strategies: direct deuteration of the pre-formed monoester and de novo synthesis utilizing specifically deuterated precursors. The choice of method depends on the desired position of the deuterium (B1214612) labels, the required isotopic purity, and the availability of starting materials.

Direct Deuteration Techniques for Mono-(4-methyloctanyl)-phthalate

Direct deuteration involves the exchange of hydrogen atoms for deuterium atoms on the existing Mono-(4-methyloctanyl)-phthalate molecule. This approach is often explored for its potential simplicity and cost-effectiveness.

One common method for direct deuteration is through acid- or base-catalyzed hydrogen-deuterium (H/D) exchange reactions. In this process, the phthalate (B1215562) monoester is dissolved in a deuterated solvent, such as deuterium oxide (D₂O), in the presence of an acid or base catalyst. The catalyst facilitates the exchange of labile protons with deuterium. For Mono-(4-methyloctanyl)-phthalate, the most likely positions for exchange would be the acidic proton of the carboxylic acid group and potentially the protons on the aromatic ring under forcing conditions. However, achieving specific and high levels of deuteration on the aromatic ring without side reactions can be challenging.

Another potential technique is metal-catalyzed H/D exchange. Catalysts such as platinum, palladium, or rhodium can facilitate the exchange of hydrogen for deuterium in the presence of a deuterium source, like D₂ gas or a deuterated solvent. This method can be more effective for deuterating less reactive C-H bonds, including those on the aromatic ring. The efficiency and regioselectivity of the exchange would depend on the choice of catalyst, solvent, temperature, and pressure.

TechniqueDeuterium SourceCatalystPotential Deuteration SitesAdvantagesChallenges
Acid/Base-Catalyzed ExchangeD₂O, Deuterated acids/basesH⁺ or OH⁻Carboxylic acid proton, Aromatic protons (under harsh conditions)Simple setup, readily available reagentsLow efficiency for non-labile protons, potential for side reactions
Metal-Catalyzed ExchangeD₂ gas, Deuterated solventsPt, Pd, Rh on carbonAromatic protons, potentially benzylic protonsCan deuterate less reactive C-H bondsCatalyst cost, may require specialized equipment (e.g., for D₂ gas)

It is important to note that direct deuteration of the alkyl chain of the 4-methyloctanyl group is generally difficult to achieve without significant side reactions or the use of highly specialized and expensive catalysts.

De Novo Synthesis Utilizing Specifically Deuterated Precursors

De novo synthesis offers a more controlled and versatile approach to obtaining specifically labeled compounds with high isotopic purity. This method involves building the target molecule from smaller, deuterated starting materials. For this compound, the most common strategy is to use deuterated phthalic anhydride.

An efficient and general synthetic route for deuterium-labeled phthalate esters has been described using o-xylene-D10 as a readily available starting material. nih.gov This approach can be adapted for the synthesis of the desired monoester. The synthesis would typically involve the following steps:

Oxidation of a deuterated precursor: A deuterated aromatic precursor, such as phthalic acid-d4, is converted to phthalic anhydride-d4. Phthalic acid-d4 is commercially available. isotope.com

Esterification: The resulting phthalic anhydride-d4 is then reacted with rac-4-methyloctan-1-ol in a suitable solvent. This reaction proceeds via the opening of the anhydride ring by the alcohol to form the monoester.

This method ensures that the four deuterium atoms are located on the aromatic ring, providing a stable and specific isotopic label.

A representative reaction scheme is as follows:

Phthalic Anhydride-d4 + rac-4-Methyloctan-1-ol → this compound

Starting MaterialReagentProductKey Advantage
Phthalic Anhydride-d4rac-4-Methyloctan-1-olThis compoundHigh isotopic purity and specific label location

Assessment of Isotopic Purity and Long-Term Stability of this compound

The utility of this compound as an internal standard is critically dependent on its isotopic purity and long-term stability.

Isotopic Purity Assessment:

The isotopic purity of the synthesized compound is typically determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the distribution of isotopologues (molecules that differ only in their isotopic composition). By comparing the intensity of the ion corresponding to the D4-labeled compound with the intensities of ions corresponding to D0 to D3 species, the isotopic enrichment can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the location and extent of deuteration. The absence or significant reduction of signals corresponding to the aromatic protons in the ¹H NMR spectrum of this compound would confirm the successful incorporation of deuterium on the benzene ring. ²H NMR can also be used to directly observe the deuterium signals.

Long-Term Stability:

The long-term stability of deuterated internal standards is crucial to ensure the accuracy and reproducibility of analytical methods over time. Stability studies are typically conducted by storing the compound under various conditions (e.g., different temperatures, light exposures, and in different solvents) and periodically assessing its chemical and isotopic integrity.

Key considerations for stability include:

Chemical Degradation: Phthalate monoesters can be susceptible to hydrolysis, especially under acidic or basic conditions. Stability studies would monitor for the appearance of degradation products such as phthalic acid-d4 and 4-methyloctan-1-ol.

Isotopic Exchange: The stability of the deuterium labels is paramount. For this compound synthesized from phthalic anhydride-d4, the deuterium atoms are on the aromatic ring and are generally stable to exchange under normal storage and analytical conditions. acanthusresearch.com However, it is good practice to assess for any potential back-exchange of deuterium for hydrogen over time, especially if the compound is stored in protic solvents.

Analytical TechniqueParameter AssessedTypical Findings for High-Quality Standard
High-Resolution Mass SpectrometryIsotopic Enrichment>98% D4 isotopologue
¹H NMR SpectroscopyLocation and Extent of DeuterationAbsence or significant reduction of aromatic proton signals
HPLC-MS/MSChemical Purity and DegradationHigh chemical purity with minimal degradation products over time
Long-Term Storage StudyIsotopic StabilityNo significant change in isotopic enrichment over the study period

Optimization of Deuteration Protocols for High-Yield Production of Academic Research Standards

The production of high-quality deuterated standards for academic research requires the optimization of synthetic protocols to maximize yield, isotopic purity, and cost-effectiveness.

Key Optimization Parameters:

Reaction Conditions: For the de novo synthesis, optimizing the esterification reaction conditions is crucial. This includes the choice of solvent, reaction temperature, and reaction time. A solvent that facilitates the dissolution of both the phthalic anhydride-d4 and the alcohol, while being inert to the reactants, is ideal. The temperature and time should be controlled to ensure complete reaction without promoting side reactions or degradation.

Stoichiometry of Reactants: The molar ratio of phthalic anhydride-d4 to rac-4-methyloctan-1-ol can be adjusted to drive the reaction to completion and maximize the yield of the desired monoester. A slight excess of the alcohol may be used, but this can complicate purification.

Purification Methods: The purification of the final product is critical for removing any unreacted starting materials, by-products (such as the diester), and residual solvents. Techniques such as column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC) can be employed and optimized for efficiency and scalability.

Minimizing Isotopic Scrambling: Throughout the synthesis and purification process, it is important to avoid conditions that could lead to isotopic scrambling or back-exchange. This generally involves avoiding strongly acidic or basic conditions, especially at elevated temperatures, when protic solvents are present.

By systematically optimizing these parameters, it is possible to develop a robust and efficient protocol for the high-yield production of this compound with the high isotopic purity required for its use as a reliable internal standard in academic research.

Advanced Analytical Frameworks for Rac Mono 4 Methyloctanyl Phthalate D4 and Analogous Metabolites

Development and Rigorous Validation of Quantitative Analytical Assays

The foundation of reliable biomonitoring and environmental analysis lies in the development and thorough validation of quantitative assays. These assays must demonstrate specificity, accuracy, precision, and sensitivity to ensure that the data generated are robust and reproducible.

Applications of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Deuterated Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of phthalate (B1215562) metabolites due to its high selectivity and sensitivity. cymitquimica.comuq.edu.au This technique is particularly well-suited for the analysis of deuterated internal standards like rac-Mono-(4-methyloctanyl)-phthalate-D4. The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in trace analysis, as it effectively compensates for variations in sample preparation and instrumental response. cymitquimica.com

In a typical LC-MS/MS method for phthalate metabolite analysis, the deuterated internal standard is spiked into the sample at the beginning of the preparation process. epa.gov During the analysis, the mass spectrometer is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both the native analyte and its deuterated counterpart. The mass difference introduced by the deuterium (B1214612) labels (in this case, 4 Daltons) allows the instrument to distinguish between the analyte and the internal standard, even if they co-elute chromatographically. nih.gov

The selection of appropriate MRM transitions is critical for method specificity. For phthalate metabolites, the deprotonated molecule [M-H]⁻ is often selected as the precursor ion in negative electrospray ionization mode. uq.edu.au The fragmentation of this precursor ion in the collision cell of the mass spectrometer yields characteristic product ions that are specific to the molecule's structure.

While specific MRM transitions for this compound are not widely published in readily accessible literature, the general fragmentation pattern for monoalkyl phthalates involves the loss of the alkyl chain or cleavage of the phthalate backbone. For its non-deuterated analogue and other similar C9 phthalate metabolites, common product ions are observed, which aids in the development of analytical methods. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Phthalate Metabolite Analysis This table presents typical parameters and is for illustrative purposes as specific data for this compound is not publicly available.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
Mono-(4-methyloctyl) phthalate291.2134.1-20Negative ESI
This compound295.2138.1-20Negative ESI

Principles of Chromatographic Separation for Complex Phthalate Metabolite Mixtures

Effective chromatographic separation is essential for resolving the target analyte from other structurally similar compounds and matrix interferences, which is particularly important when analyzing complex biological samples like urine. mdpi.com Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are the most common techniques used for the separation of phthalate metabolites. waters.com

The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase. A gradient elution is commonly employed, where the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase is gradually increased over time. This allows for the efficient elution of a wide range of phthalate metabolites with varying polarities within a single analytical run.

The structural isomers of phthalate metabolites, such as the various isomers present in commercial DINP mixtures, can present a significant chromatographic challenge. mdpi.com The use of high-efficiency columns with smaller particle sizes (as in UHPLC) can provide the necessary resolution to separate these closely related compounds. The flow rate, column temperature, and the composition of the mobile phase are all critical parameters that must be optimized to achieve the desired separation.

Strategic Application of this compound as an Internal Standard in Trace Analysis

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the quantification of mono-(4-methyloctyl) phthalate. cymitquimica.com The ideal internal standard should have physicochemical properties as close as possible to the analyte of interest. Being a deuterated analogue, this compound co-elutes with the native analyte and experiences similar extraction efficiencies and ionization suppression or enhancement effects in the mass spectrometer. epa.gov

By adding a known amount of the deuterated standard to each sample, calibration standard, and quality control sample, the ratio of the analyte response to the internal standard response can be used for quantification. This ratiometric approach corrects for variations that may occur during sample preparation and analysis, leading to significantly improved accuracy and precision, especially at low concentrations. cymitquimica.com

The concentration of the internal standard spiking solution must be carefully chosen to be comparable to the expected concentration range of the native analyte in the samples. This ensures that both the analyte and the internal standard signals are within the linear dynamic range of the instrument.

Implementation of Robust Quality Assurance and Quality Control Protocols in Deuterated Phthalate Metabolite Measurement

To ensure the reliability and comparability of analytical results, especially in large-scale biomonitoring studies, stringent quality assurance (QA) and quality control (QC) protocols are indispensable. nih.gov These protocols are designed to monitor the performance of the analytical method over time and to identify any potential issues that could compromise the data quality.

Key components of a robust QA/QC program for deuterated phthalate metabolite measurement include:

Method Validation: A comprehensive validation of the analytical method must be performed to demonstrate its fitness for purpose. This includes assessing linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision (intra- and inter-day), recovery, and matrix effects. nih.gov

Calibration: A multi-point calibration curve is generated using standards containing known concentrations of the native analyte and a constant concentration of the deuterated internal standard. The linearity of the calibration curve should be verified for each analytical batch.

Quality Control Samples: QC samples are prepared by spiking a representative matrix (e.g., pooled urine) with known concentrations of the analyte at low, medium, and high levels. These QCs are analyzed with each batch of unknown samples to monitor the accuracy and precision of the method. The results for the QC samples must fall within predefined acceptance criteria.

Blanks: Method blanks (reagents without a sample) and procedural blanks (a matrix known to be free of the analyte) are analyzed to assess for contamination during the analytical process. Phthalates are ubiquitous in the laboratory environment, making blank monitoring particularly critical. iiab.me

Recovery: The recovery of the deuterated internal standard is monitored in each sample to ensure the efficiency of the sample preparation process. Consistent recovery rates across a batch indicate a reliable extraction procedure. Typical recovery rates for phthalate metabolite analysis are expected to be within 85-115%. nih.gov

Table 2: Typical Quality Control Acceptance Criteria for Phthalate Metabolite Analysis

ParameterAcceptance Criteria
Calibration Curve Linearity (r²)≥ 0.99
Accuracy of QC SamplesWithin ±15% of the nominal value
Precision of QC Samples (RSD)≤ 15%
Internal Standard RecoveryWithin 70-130% of the expected response
Blank SamplesBelow the limit of quantification (LOQ)

By adhering to these rigorous analytical frameworks and quality control measures, the use of this compound as an internal standard enables the generation of high-quality, reliable data for the assessment of human exposure to DINP.

Mechanistic Elucidation of Phthalate Biotransformation Pathways Using Deuterated Tracers

Investigation of Parent Phthalate (B1215562) Metabolism Leading to Mono-(4-methyloctanyl)-phthalate Formation

The journey of phthalate biotransformation begins with the metabolism of the parent diester. Mono-(4-methyloctanyl)-phthalate is a primary, hydrolytic metabolite of Di-isononyl phthalate (DINP). nih.govnih.gov DINP is not a single chemical entity but a complex mixture of isomeric phthalate esters with branched nine-carbon alkyl chains. nih.govnih.gov

The initial and critical step in the metabolism of DINP, like other phthalate diesters, is the enzymatic hydrolysis of one of the two ester linkages. This reaction is catalyzed by non-specific esterases and lipases present in the gastrointestinal tract and various tissues. nih.gov This process cleaves one of the isononyl ester side chains, resulting in the formation of the corresponding monoester, Mono-(4-methyloctanyl)-phthalate, and an isononyl alcohol. This initial hydrolysis is rapid and efficient, particularly following oral administration. nih.gov The resulting monoester is more biologically active than the parent diester and serves as the substrate for subsequent metabolic reactions. nih.gov

The general metabolic scheme is as follows:

Parent Compound: Di-isononyl phthalate (DINP)

Enzymatic Action: Hydrolysis via esterases/lipases

Primary Metabolite: Mono-(4-methyloctanyl)-phthalate

This first metabolic step is crucial as it converts the more lipophilic parent diester into a monoester metabolite, which then enters Phase II metabolic pathways.

Tracing Oxidative, Carboxylative, and Other Metabolic Pathways Utilizing rac-Mono-(4-methyloctanyl)-phthalate-D4

Following its formation, Mono-(4-methyloctanyl)-phthalate undergoes extensive Phase I oxidative metabolism. The alkyl side chain of the monoester is the primary site of these modifications, which are catalyzed mainly by cytochrome P450 (CYP) enzymes. nih.gov These reactions introduce polar functional groups, such as hydroxyl (-OH), oxo (=O), and carboxyl (-COOH) moieties, which facilitate excretion.

The use of a deuterated tracer like this compound is instrumental in elucidating these complex downstream pathways. By administering the D4-labeled monoester, researchers can unequivocally track its conversion into various oxidative products using mass spectrometry. The deuterium (B1214612) atoms act as a stable isotopic label, increasing the mass of the molecule and its metabolites by four atomic mass units. This mass shift allows for clear differentiation between the metabolites derived from the administered dose and those originating from ubiquitous, unlabeled environmental DINP exposure. diva-portal.org

Key oxidative pathways traced from the monoester include:

Hydroxylation: Introduction of a hydroxyl group on the alkyl chain, leading to the formation of hydroxylated metabolites like mono(hydroxyisononyl) phthalate (MHINP).

Oxidation: Further oxidation of the hydroxyl group to a ketone, forming oxo-metabolites such as mono(oxoisononyl) phthalate (MOINP).

Carboxylation: Oxidation leading to the formation of a terminal carboxylic acid group, resulting in metabolites like mono(carboxyisooctyl) phthalate (MCIOP). This often involves ω- and (ω-1)-oxidation of the alkyl chain.

Studies have shown that these secondary, oxidized metabolites are often more abundant in urine than the primary monoester metabolite. nih.govnih.govnih.gov This indicates that oxidative metabolism is a major route of biotransformation for high-molecular-weight phthalates. Consequently, these oxidized metabolites are considered more sensitive and reliable biomarkers for assessing human exposure to DINP. nih.govnih.gov

Table 1: Major Oxidative Metabolites Derived from Mono-(4-methyloctanyl)-phthalate
Metabolite ClassSpecific Metabolite ExampleAbbreviationSignificance
Hydroxylated Metabolitemono(hydroxyisononyl) phthalateMHINPProduct of initial side-chain oxidation.
Oxo Metabolitemono(oxoisononyl) phthalateMOINPProduct of further oxidation of the hydroxylated intermediate.
Carboxylated Metabolitemono(carboxyisooctyl) phthalateMCIOPMajor urinary metabolite; key biomarker of DINP exposure. nih.gov

In Vitro and In Vivo Experimental Models for Metabolic Profiling and Kinetic Parameter Determination

The elucidation of phthalate metabolism relies on a variety of experimental models, each offering unique advantages for profiling metabolites and determining kinetic parameters. The integration of a deuterated tracer like this compound into these models is critical for obtaining precise and accurate data, free from environmental contamination.

In Vivo Models: Animal models, particularly rodents such as F-344 rats, are frequently used to study the absorption, distribution, metabolism, and excretion (ADME) of phthalates. nih.gov In these studies, administering a deuterated compound allows for the precise calculation of key pharmacokinetic parameters, including absorption rates, elimination half-lives, and the percentage of the dose excreted as specific metabolites. Human volunteer studies, where subjects are given a single oral dose of a labeled phthalate, provide the most relevant data for human risk assessment. diva-portal.org

In Vitro Models: These models allow for the investigation of specific metabolic pathways in a controlled environment.

Hepatocytes and Liver Microsomes: Primary human hepatocytes or liver microsomes are used to study hepatic metabolism, particularly the role of CYP enzymes in the oxidative pathways.

Cell Lines: Adipocyte cell lines (e.g., 3T3-L1) are used to investigate how phthalates and their metabolites can alter lipid metabolism. diva-portal.org Pancreatic beta-cell lines (e.g., 1.1B4) can be used to explore effects on cellular proliferation and hormone regulation. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Models: These are computational models that simulate the ADME of chemicals in the body. tandfonline.com Data generated from in vivo and in vitro studies using deuterated tracers provide essential input parameters to build and validate these models, which can then be used to predict internal doses and metabolic profiles across different exposure scenarios and populations. tandfonline.com

Table 2: Experimental Models for Phthalate Metabolic Studies
Model TypeSpecific ExamplePurposeAdvantage of Using Deuterated Tracer
In VivoRodent studies (e.g., F-344 rats)Full ADME profile, toxicokinetics. nih.govAccurate quantification of dose-related metabolites.
In VivoHuman volunteer studiesHuman-specific kinetics and metabolism. diva-portal.orgEliminates background exposure, enabling precise half-life calculation.
In VitroHepatocytes / Liver MicrosomesInvestigate hepatic enzyme activity (e.g., CYPs).Precise measurement of metabolite formation rates.
In VitroSpecialized Cell Lines (e.g., 3T3-L1)Study tissue-specific effects and metabolism. diva-portal.orgClear identification of cell-generated metabolites.
In SilicoPBPK ModelsSimulate and predict internal dosimetry. tandfonline.comProvides robust data for model parameterization and validation.

Characterization of Enzymatic Systems and Metabolic Fluxes Involved in Phthalate Ester Biotransformation

The biotransformation of phthalates is a multi-step process governed by several enzymatic systems. Characterizing these systems and quantifying the metabolic flux—the rate of turnover of molecules through a metabolic pathway—is essential for understanding the biological fate of these compounds.

Enzymatic Systems:

Esterases/Lipases: These enzymes, abundant in the intestine and liver, are responsible for the initial hydrolysis of the parent diester (DINP) to its monoester form (Mono-(4-methyloctanyl)-phthalate). nih.gov This step is typically rapid and precedes absorption.

Cytochrome P450 (CYP) Superfamily: This diverse group of enzymes, primarily located in the liver, is central to the Phase I oxidative metabolism of the monoester's alkyl side chain. nih.gov Specific CYP isozymes (e.g., from the CYP2C and CYP3A families) are often implicated in the hydroxylation and subsequent oxidation reactions that produce metabolites like MHINP, MOINP, and MCIOP.

Uridine 5'-diphospho-glucuronosyltransferases (UGTs): Following Phase I oxidation, the monoester and its oxidized metabolites can undergo Phase II conjugation, most commonly glucuronidation. This process, catalyzed by UGT enzymes, attaches a glucuronic acid moiety to the molecule, increasing its water solubility and facilitating its rapid elimination via urine.

Using this compound allows researchers to precisely measure the metabolic flux through these competing pathways. By tracking the appearance of labeled oxidative metabolites (from CYP activity) and labeled glucuronide conjugates (from UGT activity) over time, it is possible to determine the relative importance and efficiency of each biotransformation route. This information is critical for developing accurate PBPK models and for understanding how factors such as genetic polymorphisms in metabolic enzymes might influence an individual's susceptibility to phthalate exposure.

Environmental and Human Exposure Assessment Research Utilizing Rac Mono 4 Methyloctanyl Phthalate D4

Methodological Contributions of Deuterated Standards in Human Biomonitoring Studies

Deuterated analogs of phthalate (B1215562) metabolites, such as rac-Mono-(4-methyloctanyl)-phthalate-D4, serve as ideal internal standards in human biomonitoring studies. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, but their increased mass allows them to be distinguished by mass spectrometry. This is crucial for accurate quantification of the target analyte in complex biological matrices.

Analytical Strategies for Biological Matrices (e.g., Urine) in Exposure Assessment

The analysis of phthalate metabolites in biological samples like urine typically involves sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). In this context, a deuterated internal standard like this compound is added to the urine sample at a known concentration at the beginning of the sample preparation process.

This standard helps to correct for any loss of the target analyte during extraction, cleanup, and instrumental analysis, as well as to compensate for matrix effects that can suppress or enhance the analyte's signal. The ratio of the signal from the native metabolite to the signal from the deuterated standard allows for precise and accurate calculation of the metabolite's concentration in the original sample.

Table 1: Key Parameters in LC-MS/MS Analysis of Phthalate Metabolites

ParameterDescriptionRole of Deuterated Standard
Retention Time The time it takes for a compound to travel through the chromatography column.The deuterated standard co-elutes with the native analyte, confirming its identity.
Mass-to-Charge Ratio (m/z) A physical quantity that is used in mass spectrometry to identify compounds.The deuterated standard has a higher m/z than the native analyte, allowing for their separate detection.
Matrix Effects The influence of other components in the sample on the ionization of the target analyte.The deuterated standard experiences similar matrix effects as the native analyte, enabling accurate correction.
Recovery The percentage of the analyte that is successfully extracted and analyzed.The recovery of the deuterated standard is used to correct for losses of the native analyte during sample preparation.

Role in Evaluating Human Exposure to Specific Phthalate Precursors and Mixtures

By enabling the accurate measurement of specific phthalate metabolites in human samples, deuterated standards play a critical role in assessing exposure to their parent phthalate compounds. Mono-(4-methyloctanyl)-phthalate is a metabolite of a high-molecular-weight phthalate. Measuring its concentration in urine provides a reliable indication of an individual's internal dose of the precursor phthalate. This is essential for epidemiological studies that aim to link phthalate exposure to various health outcomes.

Furthermore, the ability to accurately quantify multiple phthalate metabolites simultaneously allows researchers to investigate human exposure to complex phthalate mixtures, which is more representative of real-world exposure scenarios.

Research on the Environmental Occurrence, Distribution, and Fate of Phthalate Metabolites

While research on the environmental presence of parent phthalates is extensive, studies on their metabolites in environmental media are less common. However, the use of deuterated standards is equally important in this field. These standards can be used to develop and validate analytical methods for detecting and quantifying phthalate metabolites in various environmental matrices, such as wastewater, surface water, and sediment. Such research is crucial for understanding the environmental fate of phthalates and the potential for human and ecological exposure through environmental pathways.

Advanced Source Apportionment and Exposure Pathway Investigations Employing Deuterated Metabolite Data

Accurate data on phthalate metabolite concentrations, obtained using deuterated internal standards, is fundamental for advanced exposure assessment models. This data can be used in source apportionment studies to identify the primary sources of phthalate exposure for a given population. By combining biomonitoring data with information on product use, dietary habits, and environmental concentrations, researchers can build models that elucidate the relative contributions of different exposure pathways (e.g., diet, indoor air, dust, personal care products). While specific studies employing this compound for this purpose are not readily found, the principle remains a key application for high-quality biomonitoring data.

Academic Research on the Biological Activity and Molecular Interactions of Phthalate Metabolites

Investigations into the Molecular Targets and Proposed Mechanisms of Action of Phthalate (B1215562) Monoesters

Phthalate monoesters are known to interact with a variety of molecular targets, leading to a range of biological effects. A primary mechanism of action involves the engagement and activation of nuclear receptors. researchgate.net

Peroxisome Proliferator-Activated Receptors (PPARs): Many phthalate monoesters, particularly those with longer alkyl chains, are recognized as agonists of PPARs (PPARα, PPARγ). nih.govoup.com Activation of PPARs can lead to alterations in lipid metabolism and adipocyte differentiation. oup.com For instance, mono-(2-ethylhexyl)-phthalate (MEHP) has been shown to activate both PPARα and PPARγ. oup.com This interaction is a key mechanism behind the observed effects of certain phthalates on rodent hepatocarcinogenesis and adipogenesis. oup.com

Hormone Receptors: Phthalate metabolites can also interact with steroid hormone receptors, such as estrogen receptors (ER) and androgen receptors (AR). researchgate.net While the affinity is generally much lower than that of endogenous hormones, these interactions can contribute to endocrine-disrupting effects. researchgate.netkoreascience.kr Some phthalate analogues, like benzyl (B1604629) butyl phthalate (BBP) and dibutyl phthalate (DBP), have demonstrated estrogenic activity in in-vitro assays. koreascience.kr The anti-androgenic effects of some phthalates are well-documented, primarily through the disruption of testosterone (B1683101) production rather than direct AR binding. nih.gov

Other Receptors: Emerging research suggests that phthalate metabolites may also interact with G protein-coupled receptors (GPCRs) and the aryl hydrocarbon receptor (AhR), leading to non-transcriptional effects and regulation of gene expression, respectively. researchgate.net

The proposed mechanisms of action are diverse and depend on the specific structure of the phthalate monoester. The general consensus is that these compounds can act as endocrine disruptors by interfering with various signaling pathways. nih.gov

Research on the Influence of Phthalate Metabolites on Cellular Processes and Intracellular Signaling Pathways

The interaction of phthalate metabolites with their molecular targets can trigger a cascade of events that influence various cellular processes and intracellular signaling pathways.

Steroidogenesis: A significant area of research has focused on the disruption of steroid hormone synthesis by phthalate monoesters. nih.gov Studies have shown that certain phthalates and their metabolites can alter the expression of genes and the activity of enzymes crucial for steroidogenesis in testicular Leydig cells, leading to reduced testosterone production. nih.gov This is a primary mechanism underlying the adverse effects of some phthalates on male reproductive development. nih.gov

Cell Signaling Pathways: Phthalate metabolites have been shown to modulate key intracellular signaling pathways.

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Erk-1/2 cascade, can be activated by various phthalates. nih.gov This pathway is involved in regulating cell proliferation, differentiation, and apoptosis, and its dysregulation could contribute to adverse developmental and reproductive outcomes. nih.gov

The PI3k/Akt signaling pathway , which plays a role in cell survival and apoptosis, can also be affected by phthalate exposure. nih.gov

Cellular Homeostasis: Phthalates can disrupt cellular homeostasis by inducing oxidative stress and interfering with intercellular communication. dntb.gov.ua For example, some phthalates have been shown to inhibit gap junctional intercellular communication (GJIC), a process essential for maintaining tissue homeostasis. nih.gov

The following table summarizes the influence of select phthalate metabolites on key cellular processes.

Phthalate MetaboliteCellular Process AffectedSignaling Pathway ImplicatedReference(s)
Mono-(2-ethylhexyl) phthalate (MEHP)Adipogenesis, SteroidogenesisPPARγ, PPARα oup.com
Monobutyl phthalate (MBP)Steroidogenesis- nih.gov
Various Medium-Chain PhthalatesGap Junctional Intercellular CommunicationMAPK-Erk1/2 nih.gov
Various PhthalatesApoptosis, Cell DivisionPI3k/Akt nih.gov

Studies on the Perturbations of Gene Expression and Enzyme Activity by Specific Metabolites

The biological activity of phthalate monoesters is often mediated through changes in gene expression and enzyme activity.

Gene Expression: Microarray and RNA sequencing studies have revealed that phthalate metabolites can alter the expression of a wide range of genes. In mouse granulosa cells, exposure to a mixture of phthalate metabolites led to the differential expression of 407 genes, with a significant overrepresentation of genes involved in lipid metabolic processes, cholesterol metabolism, and PPAR signaling pathways. nih.govbiorxiv.org Similarly, in testicular tissue, exposure to reproductively toxic phthalates resulted in distinct changes in the expression of genes for lipases and cytochrome P450 (CYP) enzymes involved in steroid metabolism. nih.gov

Enzyme Activity: Phthalate metabolites can directly or indirectly affect the activity of various enzymes.

Lipases and Esterases: The metabolism of parent phthalate diesters to their active monoesters is catalyzed by these enzymes. mdpi.comresearchgate.net Conversely, exposure to phthalates can also impact the expression and activity of these enzymes. For example, DEHP has been shown to inhibit lysosomal acid lipase (B570770) activity in rat liver. nih.gov

Steroidogenic Enzymes: As mentioned, a key mechanism of phthalate toxicity is the downregulation of enzymes involved in the testosterone biosynthesis pathway. nih.gov

Peroxisomal Enzymes: Activation of PPARα by phthalate monoesters like MEHP leads to increased expression and activity of peroxisomal enzymes such as Acyl-CoA oxidase (ACOX). oup.com

The table below provides examples of genes and enzymes affected by phthalate metabolites.

Metabolite/PhthalateGene/EnzymeBiological SystemEffectReference(s)
MEHP, MBzP, MNP, MiNPFabp4, Cd36 (PPAR targets)Mouse Granulosa CellsUpregulation nih.gov
DEHPLysosomal acid lipaseRat LiverInhibition nih.gov
MBzP, MBuPACOX, PTL (PPARα targets)Rat Liver CellsUpregulation oup.com
Various Reproductively Toxic PhthalatesLipase and CYP450 genesIn Vitro Testis ModelAltered Expression nih.gov

Comparative Analyses of Metabolite Activity Across Diverse In Vitro and Ex Vivo Biological Systems

To better understand the potential hazards of phthalates, researchers utilize a variety of in vitro and ex vivo models to compare the activity of different metabolites.

In Vitro Assays: Cell-based assays are commonly used to screen for endocrine activity.

The E-Screen assay , which uses MCF-7 human breast cancer cells, is employed to assess estrogenic activity. Studies have shown that while DEHP can induce moderate proliferation, other phthalates and their alternatives may not show significant estrogenic or anti-estrogenic effects. nih.govscispace.com

The H295R steroidogenesis assay uses a human adrenocortical carcinoma cell line to investigate effects on hormone production. This assay has demonstrated that both DEHP and DINP, as well as some of their alternatives, can disrupt steroidogenesis, often by increasing estradiol (B170435) synthesis. nih.govscispace.com

Reporter gene assays are used to assess the activation of specific nuclear receptors like PPARs and AR. nih.gov

Ex Vivo Systems: Organ culture systems provide a model that more closely mimics the in vivo environment. For instance, fetal rat testis explant cultures have been instrumental in demonstrating the direct effects of phthalate monoesters on testosterone production. nih.gov

These comparative studies reveal that the biological activity of phthalate metabolites is highly dependent on their chemical structure, such as the length and branching of the alkyl side chain. nih.govnih.gov For example, medium-chain phthalates have been shown to be the most potent activators of the MAPK-Erk1/2 pathway in liver oval cells. nih.gov While some phthalates exhibit estrogenic activity in vitro, these effects are often not replicated in in vivo models like the uterotrophic assay, suggesting that metabolism and disposition play a significant role in determining the ultimate biological effect. koreascience.kr

Comparative analyses are essential for prioritizing phthalates for further toxicological evaluation and for understanding the relative potency of different metabolites. researchgate.net

Future Directions and Emerging Research Paradigms for Deuterated Phthalate Metabolites

Advancements in High-Resolution Analytical and Omics-Based Techniques for Comprehensive Metabolomics

The precise and sensitive detection of phthalate (B1215562) metabolites is paramount for understanding exposure levels and metabolic pathways. The use of deuterated standards like rac-Mono-(4-methyloctanyl)-phthalate-D4 is integral to methods such as on-line solid-phase extraction-liquid chromatography-tandem mass spectrometry (on-line SPE-HPLC-MS/MS), which allows for the rapid and sensitive determination of phthalate metabolites in biological samples like urine. researchgate.netnih.gov This technique minimizes sample handling and reduces the amount of sample and solvent required, making it suitable for large-scale epidemiological studies. researchgate.netnih.gov

Furthermore, the advent of high-resolution mass spectrometry (HRMS)-based metabolomics strategies is revolutionizing the field. These untargeted approaches enable the comprehensive screening and identification of novel biomarkers of phthalate exposure. By comparing the metabolic profiles of individuals with varying levels of phthalate exposure, researchers can identify new metabolites and metabolic pathways affected by these compounds. This provides a more holistic view of the biological response to phthalates beyond the known metabolic pathways.

Future research will likely focus on refining these HRMS-based methods to enhance their sensitivity and specificity for identifying a wider range of phthalate metabolites and their secondary metabolites. The integration of these advanced analytical techniques with other "omics" platforms, such as genomics, transcriptomics, and proteomics, will provide a more complete picture of the metabolic consequences of phthalate exposure.

Analytical TechniqueApplication in Phthalate Metabolite AnalysisKey Advantages
On-line SPE-HPLC-MS/MS Targeted quantification of known phthalate metabolites.High sensitivity, high throughput, reduced sample handling. researchgate.netnih.gov
HRMS-based Metabolomics Untargeted screening for novel biomarkers of exposure.Comprehensive metabolic profiling, discovery of new metabolic pathways.
Multi-Omics Integration Systems biology approach to understanding phthalate effects.Holistic view of biological responses, identification of gene-environment interactions. nih.gov

Integration of Deuterated Tracers in Multi-Omics Research for Systems Biology Insights

Deuterated tracers, such as this compound, are invaluable tools for elucidating the complex biological pathways affected by phthalate exposure. By administering a labeled phthalate and tracing its metabolic fate, researchers can gain detailed insights into its absorption, distribution, metabolism, and excretion (ADME). When combined with multi-omics approaches, this strategy can provide a systems-level understanding of the biological perturbations caused by phthalates.

For instance, a multi-omics analysis of cells exposed to a mixture of phthalates and heavy metals revealed disturbances in the urea (B33335) cycle and choline (B1196258) metabolism. nih.gov Future studies could employ deuterated phthalate tracers to more precisely track the flow of metabolites through these and other pathways, providing a dynamic view of the metabolic response. This approach can help to identify critical nodes in metabolic networks that are targeted by phthalates and their metabolites.

Systems biology approaches, which integrate data from various omics levels, can help to construct comprehensive models of phthalate-induced toxicity. researchgate.net By incorporating data from studies using deuterated tracers, these models can be refined to better predict the health risks associated with phthalate exposure and to identify potential biomarkers of effect.

Development of Novel Isotope Labeling Strategies for Elucidating Complex Metabolite Mixtures

The synthesis of deuterium-labeled phthalate esters is crucial for their use as internal standards and tracers. nih.gov While current methods are effective, there is ongoing research to develop more efficient and versatile labeling strategies. These advancements will enable the production of a wider range of labeled phthalate metabolites, including those that are currently difficult to synthesize.

Novel isotope labeling techniques, such as those that allow for segmental and site-specific labeling, could provide even more detailed information about metabolic processes. rsc.org For example, by selectively labeling different positions within a phthalate molecule, it may be possible to track the fate of specific chemical moieties during metabolism. This could help to elucidate the mechanisms of enzymatic reactions and the formation of reactive intermediates.

The development of advanced labeling strategies will also be critical for resolving the complexity of metabolite mixtures found in biological samples. By using a suite of differentially labeled internal standards, it is possible to improve the accuracy and precision of quantification for a large number of metabolites simultaneously. This is particularly important for untargeted metabolomics studies, where the identification and quantification of unknown compounds is a major challenge.

Application of Computational Modeling and Predictive Analytics in Phthalate Metabolism and Exposure Research

Computational modeling is becoming an increasingly important tool in toxicology and exposure science. Physiologically based pharmacokinetic (PBPK) models, for example, can be used to simulate the ADME of phthalates and their metabolites in the human body. nih.gov These models can help to predict internal dose levels from external exposure data and to understand how factors such as age, sex, and genetics can influence metabolism. nih.gov

Machine learning and other predictive analytics techniques are also being applied to phthalate research. These approaches can be used to identify patterns in large datasets and to develop models that can predict health risks based on exposure and biomarker data. researchgate.net For example, machine learning models have been used to predict the risk of breast cancer associated with exposure to specific phthalates. researchgate.net

In the future, the integration of PBPK models with in vitro bioactivity data and predictive analytics will provide a powerful framework for risk assessment. vt.edu This "source-to-outcome" approach will allow researchers to link environmental exposures to adverse health outcomes with greater confidence. vt.edu The use of data from studies with deuterated tracers like this compound will be essential for validating and refining these computational models. Predictive analytics also holds the potential to identify vulnerable populations and to inform targeted public health interventions, though care must be taken to avoid reinforcing historical biases present in the data. gmfus.org

Computational ApproachApplication in Phthalate ResearchPotential Impact
PBPK Modeling Simulating the ADME of phthalates and their metabolites. nih.govImproved exposure assessment and risk characterization. nih.gov
Machine Learning Predicting health risks from exposure data. researchgate.netIdentification of susceptible populations and early disease detection. researchgate.net
Integrated Modeling Frameworks Linking environmental exposures to health outcomes. vt.eduMore accurate and comprehensive risk assessment. vt.edu

Q & A

Basic Research Questions

Q. How is rac-Mono-(4-methyloctanyl)-phthalate-D4 identified and characterized in environmental samples?

  • Methodology : Identification typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated analogs serving as internal standards. The compound's deuterium (D4) labeling reduces isotopic interference, enhancing signal specificity. Characterization involves comparing retention times and fragmentation patterns against non-deuterated phthalates. Nuclear magnetic resonance (NMR) can confirm structural integrity, particularly the 4-methyloctanyl moiety and phthalate backbone .
  • Key Parameters :

  • Mass-to-charge (m/z) ratios : Monitor deuterium-specific shifts (e.g., +4 amu for D4 labeling).
  • Ionization efficiency : Optimize electrospray ionization (ESI) parameters to account for matrix effects in environmental samples.

Q. What are the optimal conditions for synthesizing this compound with high purity?

  • Synthesis Protocol :

Esterification : React phthalic anhydride-D4 with 4-methyloctanol under acid catalysis (e.g., sulfuric acid).

Racemic Separation : Use chiral chromatography or enzymatic resolution to isolate the rac-form .

  • Purity Validation :

  • HPLC : Employ C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).
  • Isotopic Enrichment : Verify D4 incorporation via high-resolution MS to ensure <5% protium contamination .

Q. Which analytical methods are most robust for quantifying trace levels of this compound in complex matrices?

  • Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges, followed by derivatization with BSTFA to enhance volatility for GC-MS analysis.
  • Quantitative Limits :

MatrixLOD (ng/L)LOQ (ng/L)Recovery (%)
Water0.51.585–92
Soil2.06.078–88
  • Calibration : Use isotope dilution with a six-point curve (R² > 0.995) .

II. Advanced Research Questions

Q. How can factorial design optimize experimental conditions for studying the environmental degradation of this compound?

  • Design Framework : Apply a 2³ factorial design to evaluate variables:

  • Factors : pH (4–9), temperature (20–40°C), microbial activity (sterile vs. non-sterile).
  • Response Variables : Degradation half-life (t½), metabolite formation.
    • Analysis : Use ANOVA to identify significant interactions (e.g., pH × temperature accelerates hydrolysis). Regression models predict degradation kinetics under untested conditions .

Q. How should researchers address contradictions in phthalate exposure data when using this compound as a tracer?

  • Contradiction Sources :

  • Matrix Effects : Co-eluting compounds in environmental samples may suppress ionization.
  • Isotopic Dilution : Variability in D4 labeling efficiency across batches.
    • Resolution Strategies :
  • Blanks and Spikes : Include procedural blanks and matrix-matched spikes to correct recovery rates.
  • Interlaboratory Validation : Cross-validate results using standardized protocols (e.g., EPA Method 8270) .

Q. What computational models predict the environmental partitioning behavior of this compound?

  • Molecular Dynamics (MD) Simulations : Parameterize force fields using NIST thermodynamic data (e.g., log Kow, vapor pressure) to predict air-water-soil partitioning .
  • Outcome :

PropertyPredicted ValueExperimental Range
log Kow5.85.5–6.1
Half-life (water)14 days10–18 days
  • Uncertainty Analysis : Monte Carlo simulations quantify variability in biodegradation rates .

Q. How can isotopic data from this compound be integrated into cumulative risk assessments (CRA) for phthalates?

  • CRA Framework :

Exposure Biomarkers : Use D4-labeled phthalates to distinguish exogenous exposure from background contamination.

Dose-Response Modeling : Incorporate deuterium-specific pharmacokinetics to refine toxicity thresholds.

  • Data Gaps :

  • Metabolite Identification : Characterize deuterated metabolites (e.g., mono-4-methyloctanyl phthalate-D4) via MS/MS.
  • Synergistic Effects : Evaluate interactions with non-deuterated phthalates using in vitro assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.